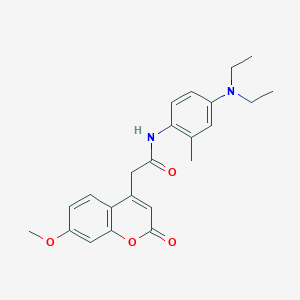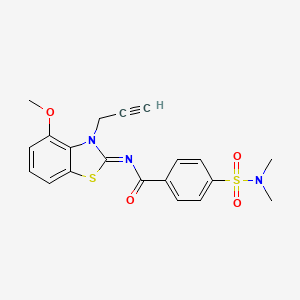
4-(dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
A study discussed the synthesis and characterization of a new zinc phthalocyanine compound with potential use in photodynamic therapy. This compound shows good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment in photodynamic therapy. The detailed spectroscopic, photophysical, and photochemical properties of the phthalocyanine were described, highlighting its remarkable potential as a Type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Analgesic Agents
Another research focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying notable inhibitory activity on COX-2 selectivity. This study illustrates the chemical versatility and potential pharmacological applications of benzothiazole derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibitors
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. Two specific benzothiazole derivatives demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors. This application highlights the industrial relevance of such compounds in protecting metal surfaces from corrosive environments (Hu et al., 2016).
Synthesis of Heterocycles
Research on the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has been conducted. This study outlines the versatile use of enaminosulfones as building blocks for generating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives. These findings contribute to the field of organic synthesis, offering new routes for constructing complex heterocyclic structures with potential pharmaceutical applications (Darweesh et al., 2016).
Anticancer and Antimicrobial Evaluation
A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for its in vitro antimicrobial and anticancer potentials. One compound, in particular, showed significant antimicrobial activity, while another demonstrated potent anticancer effects. QSAR studies indicated the importance of topological and electronic parameters in describing the antimicrobial activity of synthesized compounds, suggesting their potential in medicinal chemistry as candidates for targeting various pathological conditions, including long-term diabetic complications (Deep et al., 2016).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-5-13-23-18-16(27-4)7-6-8-17(18)28-20(23)21-19(24)14-9-11-15(12-10-14)29(25,26)22(2)3/h1,6-12H,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSVBPWAWMMYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)
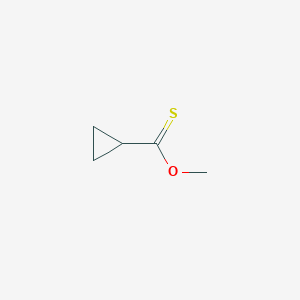
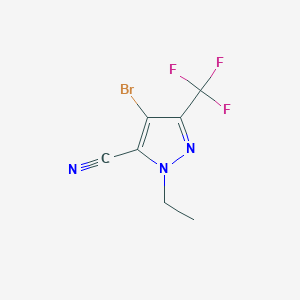

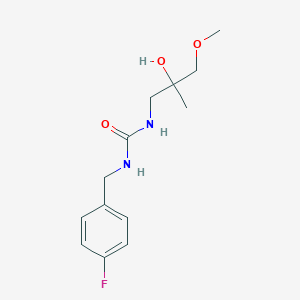

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)
![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)
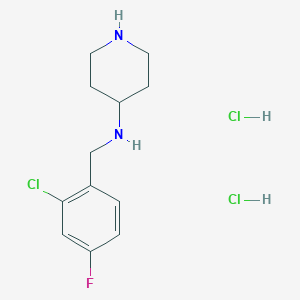
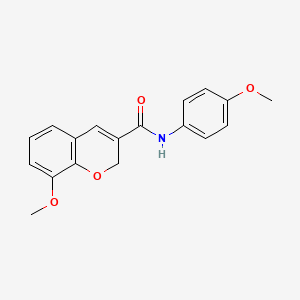
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)
